molecular formula C10H6BrNO2 B1285033 6-Bromoquinoline-3-carboxylic acid CAS No. 798545-30-9

6-Bromoquinoline-3-carboxylic acid

Cat. No. B1285033
M. Wt: 252.06 g/mol
InChI Key: HVNYDSMSHWJYHG-UHFFFAOYSA-N
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Description

6-Bromoquinoline-3-carboxylic acid is a compound that belongs to the quinoline family, characterized by a bromine atom attached to the quinoline ring. This compound serves as a key intermediate in the synthesis of various biologically active molecules and has been the subject of numerous studies due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of derivatives of 6-bromoquinoline-3-carboxylic acid has been explored in several studies. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally related to 6-bromoquinoline-3-carboxylic acid, was achieved through a procedure that includes the synthesis of an amino intermediate followed by halogenation using the Sandmeyer reaction . Additionally, bromo-4-iodoquinoline, an important intermediate for synthesizing biologically active compounds, was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of reactions including cyclization and substitution .

Molecular Structure Analysis

The molecular structure of compounds related to 6-bromoquinoline-3-carboxylic acid has been determined using various spectroscopic methods and, in some cases, crystallographic analysis. For example, the crystal and molecular structure of a derivative obtained from a linear tripeptide was examined, providing insights into the conformation of the molecules in the solid state .

Chemical Reactions Analysis

6-Bromoquinoline-3-carboxylic acid and its derivatives participate in various chemical reactions. Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been synthesized and shown to catalyze Suzuki coupling reactions efficiently . Moreover, the synthesis of 11H-Pyrido[2,3-a]carbazoles and 6H-Pyrido[3,2-b]carbazoles from substituted bromoquinolines through cross-coupling reactions has been reported, demonstrating the versatility of bromoquinoline derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline-3-carboxylic acid derivatives are influenced by the presence of the bromine atom in the molecule. For instance, a novel bromoquinolinium reagent was synthesized for the analysis of carboxylic acids in biological samples, taking advantage of the characteristic bromine isotope pattern in mass spectra for identification purposes . Additionally, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, with its photochemistry and sensitivity to multiphoton excitation being thoroughly investigated .

Scientific Research Applications

Fluorescent Brightening Agents

6-Bromoquinoline derivatives demonstrate potential as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, including 6-bromoquinoline variants, has shown their suitability for use as fluorescent compounds (Rangnekar & Shenoy, 1987).

Photolabile Protecting Group

Brominated hydroxyquinolines, similar in structure to 6-bromoquinoline-3-carboxylic acid, have been synthesized as photolabile protecting groups with high efficiency and sensitivity for multiphoton excitation. This makes them useful in various biological applications (Fedoryak & Dore, 2002).

Novel Chelating Ligands

6-Bromoquinoline derivatives can form bidentate and tridentate chelating ligands. These compounds show potential for creating novel ligands with unique optical properties, such as high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Derivatization Reagent in HPLC-MS/MS

6-Bromoquinoline derivatives have been used as derivatization reagents for the analysis of carboxylic acids in biological samples, enhancing the identification and quantification of these compounds in complex matrices (Mochizuki et al., 2013).

Antibacterial Activities

6-Bromoquinoline derivatives have demonstrated antibacterial activities against various bacterial strains, including drug-resistant strains such as MRSA. Their potential as antibacterial agents in medicinal chemistry is noteworthy (Arshad et al., 2022).

Synthesis of Novel Anti-Tumor Leads

6-Bromoquinoline-3-carboxylic acid and its derivatives have been explored for their potential in synthesizing novel anti-tumor drugs. The inclusion of multiple isoquinoline-3-carboxylic acid moieties in a single molecule has shown promise as a strategy for anti-tumor drug design (Gao et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

6-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNYDSMSHWJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588865
Record name 6-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-3-carboxylic acid

CAS RN

798545-30-9
Record name 6-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoline-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AR Syniugin, OV Ostrynska, MO Chekanov… - Journal of Enzyme …, 2016 - Taylor & Francis
In this article, the derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. Forty-three new compounds were synthesized. Among them 22 compounds …
Number of citations: 30 www.tandfonline.com
Y Gu, X Lü, X Ma, H Zhang, Y Ji, W Ding… - Chinese Journal of …, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: shenli@zju.edu.cn Received August 13, 2019; revised September 5, 2019; …
Number of citations: 3 sioc-journal.cn
顾依钰, 吕晓庆, 马晓东, 张浩健, 嵇媛媛, 丁婉婧… - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: shenli@zju.edu.cn Received August 13, 2019; revised September 5, 2019; …
Number of citations: 3 sioc-journal.cn

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